1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C14H12BrFO It features a benzene ring substituted with a benzyloxy group, a bromine atom, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene typically involves multiple steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Methylation: The methyl group can be added through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Benzyloxy Group Introduction: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 1-(Benzyloxy)-2-fluoro-5-methylbenzene.
Substitution: 1-(Benzyloxy)-4-azido-2-fluoro-5-methylbenzene.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The benzyloxy group can facilitate interactions with hydrophobic pockets in proteins, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-bromo-2-fluorobenzene
- 1-(Benzyloxy)-4-bromo-2-methylbenzene
- 1-(Benzyloxy)-4-fluoro-2-methylbenzene
Comparison: 1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both bromine and fluorine atoms can enhance its reactivity and potential for forming specific interactions in chemical and biological systems. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-methyl-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUVALPHIOZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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